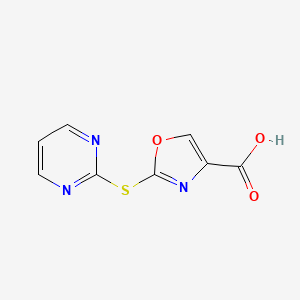
2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features both pyrimidine and oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile and catalysts like zinc chloride or sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyrimidine ring .
科学的研究の応用
2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with various biomolecules, which can provide insights into its potential therapeutic uses.
作用機序
The mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid
- 2-(Pyrimidin-2-ylthio)-1,3-oxazole-4-carboxylic acid
- 2-(Pyrimidin-2-ylsulfanyl)-1,3-thiazole-4-carboxylic acid
Uniqueness
2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of pyrimidine and oxazole rings, which confer distinct electronic and steric properties.
生物活性
2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid (CAS No. 1566207-10-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, and presents relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C₈H₅N₃O₃S |
| Molecular Weight | 223.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1566207-10-0 |
| Appearance | Powder |
Antimicrobial Activity
Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that related compounds demonstrated minimum inhibitory concentrations (MIC) in the range of 8 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, a derivative exhibited an IC₅₀ value of approximately 0.058 µM against T47D breast cancer cells, indicating potent cytotoxicity . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. One study reported a significant reduction in these cytokines in macrophage cell lines treated with the compound, suggesting its potential as an anti-inflammatory agent .
Case Studies
- Antimicrobial Efficacy : In a comparative study, derivatives of oxazole were tested against common pathogens. The compound demonstrated superior efficacy compared to standard antibiotics, with a notable reduction in bacterial load in infected models .
- Cancer Cell Line Studies : The compound was tested on various cancer cell lines, including HeLa and U2OS. Results showed that it inhibited cell growth significantly more than control groups, with detailed mechanistic studies indicating involvement of apoptosis pathways .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to untreated groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .
特性
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S/c12-6(13)5-4-14-8(11-5)15-7-9-2-1-3-10-7/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGXWWFWYRDLCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC2=NC(=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














